N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3-bromophenyl)sulfanylethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S2/c1-15(12,13)11-5-6-14-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKUQIUNVXEZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCSC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide typically involves the reaction of 3-bromophenylthiol with 2-chloroethylmethanesulfonamide under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide undergoes various types of chemical reactions, including:
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity . The sulfanyl group can undergo oxidation and reduction reactions, affecting the redox state of the cellular environment . The methanesulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Features for Comparison
- Aromatic substituents : Bromophenyl vs. thiophene, pyrimidine, or pyridyl groups.
- Linker groups: Sulfanyl ethyl vs. aminoethyl or acetylated chains.
- Halogenation : Bromine vs. chlorine or fluorine substituents.
- Functional groups : Methanesulfonamide core vs. derivatives with additional modifications.
Comparison Table
Detailed Comparisons
Electronic and Steric Effects
- The 3-bromophenyl group in the target compound introduces significant steric bulk and electron-withdrawing effects due to bromine’s electronegativity. This contrasts with thiophene-containing analogs (e.g., CAS 874623-42-4), where the sulfur heterocycle offers π-conjugation but less steric hindrance .
Solubility and Pharmacokinetics
- The aminophenyl group in C₁₄H₁₇N₃O₂S () increases polarity and aqueous solubility compared to the hydrophobic bromophenyl group in the target compound .
- Trifluoromethoxy substituents () balance lipophilicity and metabolic stability, often improving blood-brain barrier penetration in neuroactive compounds.
Biological Activity
N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H12BrN2O2S and features a sulfonamide group, which is known for its antibacterial properties. The structure consists of:
- A methanesulfonamide group
- A 3-bromophenyl moiety
- An ethyl chain linking these functional groups
This unique configuration allows for various interactions with biological targets, enhancing its potential therapeutic applications.
This compound exhibits significant biological activity primarily through:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which is a common mechanism for many sulfonamides. For instance, sulfonamides typically inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA) .
- Receptor Modulation : The compound may interact with various receptors, altering their activity and influencing cellular pathways related to inflammation and cancer .
Biological Activities
- Antibacterial Properties : Similar to other sulfonamides, this compound may exhibit antibacterial effects by interfering with folate synthesis in bacteria.
- Anti-inflammatory Effects : Preliminary studies suggest that it could have anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines .
- Anticancer Potential : Research indicates that compounds with similar structures can disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis .
Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Inhibition Studies : Initial findings indicate that this compound can effectively inhibit certain kinases involved in inflammatory responses, such as GSK-3β and ROCK-1 .
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .
Comparative Analysis
To better understand the unique aspects of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)methanesulfonamide | Similar sulfonamide structure | Antibacterial |
| N-{2-[(4-chlorophenyl)sulfanyl]ethyl}methanesulfonamide | Contains chlorophenyl group | Potentially different pharmacological properties |
| N-{2-[(phenyl)sulfanyl]ethyl}methanesulfonamide | Lacks halogen substitution | Different reactivity profile |
This table highlights how structural variations can influence the biological activity of sulfonamides.
Case Studies
- Enzyme Interaction : A study showed that this compound effectively binds to GSK-3β, demonstrating an IC50 value comparable to established inhibitors. This suggests potential for development as a therapeutic agent in neurodegenerative diseases .
- Cancer Cell Line Studies : In xenograft models, compounds structurally similar to this compound showed significant tumor size reduction, indicating its potential as an anticancer therapeutic .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, and what reaction conditions are critical for optimizing yield?
- Synthesis Methodology :
- Route 1 : React 3-bromothiophenol with ethylene diamine under nucleophilic substitution conditions to form the thioether intermediate. Subsequent sulfonylation with methanesulfonyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C yields the target compound .
- Route 2 : Utilize Mitsunobu coupling between 3-bromophenyl mercaptan and a hydroxyethyl methanesulfonamide precursor, requiring azodicarboxylate catalysts and triphenylphosphine in anhydrous tetrahydrofuran (THF) .
- Critical Conditions :
- Temperature control (<10°C) during sulfonylation to minimize side reactions .
- Use of triethylamine or pyridine as a base to neutralize HCl byproducts .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for >95% purity .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR identify the sulfonamide (-SONH-) proton (δ 7.8–8.2 ppm) and the 3-bromophenyl aromatic protons (δ 7.3–7.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 349.98) .
- X-ray Crystallography : Resolves bond angles and dihedral angles between the sulfanylethyl chain and the bromophenyl ring, with C-S bond lengths averaging 1.81 Å .
Q. What are the primary functional groups in this compound, and how do they influence its reactivity in further chemical modifications?
- Functional Groups :
- Sulfonamide (-SONH-) : Participates in hydrogen bonding with biological targets (e.g., enzymes) and undergoes nucleophilic substitution at the sulfonyl group .
- 3-Bromophenyl Thioether (-S-CH-Br) : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the thioether provides oxidation susceptibility (e.g., to sulfoxides) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data of this compound across different assay systems?
- Data Reconciliation Approaches :
- Assay-Specific Optimization : Adjust pH (6.5–7.4) and temperature (25–37°C) to match physiological conditions, as activity against carbonic anhydrase IX varies with assay buffers .
- Metabolite Interference Testing : Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives) that may inhibit or enhance activity in cell-based vs. enzyme assays .
- Dose-Response Refinement : EC values may differ due to membrane permeability; employ logP adjustments (e.g., via prodrug strategies) to improve correlation between in vitro and in vivo data .
Q. How can computational chemistry be integrated with experimental data to predict the interaction mechanisms of this compound with biological targets?
- Computational Workflow :
- Docking Studies : AutoDock Vina or Schrödinger Suite models sulfonamide binding to carbonic anhydrase active sites (Zn coordination and hydrophobic pocket occupancy) .
- MD Simulations : NAMD/GROMACS simulations (50 ns) assess stability of the ligand-protein complex, with RMSD <2.0 Å indicating favorable binding .
- QSAR Modeling : Correlate substituent effects (e.g., bromine position) with IC values to guide structural optimization .
Q. What methodological challenges arise in studying the metabolic stability of this compound, and how are they addressed in pharmacokinetic studies?
- Challenges & Solutions :
- Hepatic Metabolism : Cytochrome P450 3A4-mediated oxidation of the thioether group generates sulfoxide metabolites; use NADPH-fortified liver microsomes to quantify metabolic half-life (t) .
- Plasma Protein Binding : >90% binding reduces free drug concentration; employ equilibrium dialysis or ultrafiltration to measure unbound fractions .
- Bioanalytical Validation : LC-MS/MS methods with deuterated internal standards (e.g., d-methanesulfonamide) ensure accurate quantification in plasma matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
